3-Phenoxypropylene di(acetate)
Overview
Description
3-Phenoxypropylene di(acetate) is a chemical compound that belongs to the class of phenoxypropyl esters. It is known for its unique chemical properties and is commonly used in various industrial and scientific applications. The compound has the molecular formula C13H16O5 and a molecular weight of 252.26314 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxypropylene di(acetate) typically involves the esterification of 3-phenoxy-1,2-propanediol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like chloroform under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of 3-Phenoxypropylene di(acetate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxypropylene di(acetate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 3-phenoxy-1,2-propanediol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the acetate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-Phenoxy-1,2-propanediol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted phenoxypropylene derivatives.
Scientific Research Applications
3-Phenoxypropylene di(acetate) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenoxypropylene di(acetate) involves its interaction with various molecular targets. The compound can act as a substrate for esterases, leading to the hydrolysis of the ester bonds and the release of active metabolites. These metabolites can then interact with specific pathways and exert their effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxy-1,2-propanediol diacetate
- Glycerol phenyl ether diacetate
- 3-Phenoxypropane-1,2-diol diacetate
Uniqueness
3-Phenoxypropylene di(acetate) is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
(2-acetyloxy-3-phenoxypropyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-10(14)16-8-13(18-11(2)15)9-17-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUHTALWGBAVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC1=CC=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032473 | |
Record name | 3-Phenoxy-1,2-propanediol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-71-7 | |
Record name | 1,1′-[1-(phenoxymethyl)-1,2-ethanediyl] diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7250-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1'-(1-(Phenoxymethyl)-1,2-ethanediyl) diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 3-phenoxy-, diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Phenoxy-1,2-propanediol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101032473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenoxypropylene di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1'-(1-(PHENOXYMETHYL)-1,2-ETHANEDIYL) DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL62PTX2EN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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